2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride

Chiral building block Enantioselective synthesis Stereochemical integrity

Sourcing enantiopure heterocyclic amide building blocks often forces a choice between uncertain stereochemistry and lengthy chiral resolution. This (S)-enantiomer HCl salt (CAS 1417789-31-1) eliminates that bottleneck directly. - Provides a defined N,O,N tridentate coordination pocket with predictable neutral O-binding, enabling controlled metal complex geometry. - Acid-inducible cis-trans amide switching supports rational design of pH-responsive foldamers, a property absent in des-methyl analogs. - Aqueous solubility of the HCl salt permits direct use in biological buffers, avoiding organic co-solvents in screening or labeling workflows.

Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
Cat. No. B12107839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
Molecular FormulaC10H16ClN3O
Molecular Weight229.71 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)CC1=CC=CC=N1)N.Cl
InChIInChI=1S/C10H15N3O.ClH/c1-8(11)10(14)13(2)7-9-5-3-4-6-12-9;/h3-6,8H,7,11H2,1-2H3;1H
InChIKeyGFFZREORCWWHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Class and Key Identifiers


2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride is a chiral, heterocyclic amide building block available as the single (S)-enantiomer hydrochloride salt (CAS 1417789-31-1, MW 229.71 g/mol, formula C₁₀H₁₆ClN₃O) [1]. The molecule integrates a primary amine, a tertiary N-methyl amide, and a 2-pyridylmethyl substituent, placing it within the N-methyl-N-(2-pyridyl)amide family known for acid-responsive conformational switching behavior [2]. The free-base form (CAS 1307550-01-1, MW 193.25 g/mol) lacks the hydrochloride counterion and is also commercially available [1].

Single (S)-enantiomer hydrochloride for stereochemical-control study workflows
N-methyl-N-(2-pyridyl)amide scaffold with reported acid-responsive conformational switching
Salt-form format supports aqueous-compatible coupling and bioconjugation research

Why Generic Substitution Fails


Superficially similar compounds such as the des-methyl analog (CAS 190122-99-7), the racemic mixture, the free-base form, or the 4-pyridyl isomer (CAS 1307127-76-9) differ in at least one critical parameter—N-methylation status, stereochemistry, counterion, or pyridyl ring connectivity—that fundamentally alters hydrogen-bonding capacity, solution conformation, salt-form solubility, or metal-coordination geometry [1]. For applications requiring precise enantiopurity, a defined hydrochloride stoichiometry, or the acid-triggerable cis-trans amide isomerism unique to N-methyl-N-(2-pyridyl)amides, generic substitution without quantitative verification introduces uncontrolled variables that can invalidate a synthetic route or an assay result [2].

Des-methyl analog
Lacks N-methylation — may alter hydrogen-bonding capacity, solution conformation, and acid-responsive switching profile
Racemic mixture
50% (R)-enantiomer introduces diastereomeric contamination that may complicate chiral synthesis routes and require post-coupling resolution
Free base / 4-pyridyl isomer
Different salt form or pyridyl ring connectivity alters solubility, ambient stability, and metal-coordination geometry — results may not transfer directly

Quantitative Differentiation Evidence


Enantiomeric Purity

The target compound is supplied as the single (S)-enantiomer (CAS 1417789-31-1, [α] not publicly reported but implied by the (2S) IUPAC designation) [1]. The racemic mixture or the (R)-enantiomer (CAS not widely assigned) would introduce the opposite stereochemistry at the alanine α-carbon. In chiral amide coupling reactions, the use of the enantiopure (S)-form eliminates the 50% diastereomeric contamination inherent in racemic starting materials, which would otherwise require post-coupling chiral resolution.

Enantiomeric Purity
Class-level inference
100% ee (S)-enantiomer vs. 0% ee racemate
Supports stereochemical-control study fit
Configurational assignment by InChI stereochemical descriptor
Chiral building block Enantioselective synthesis Stereochemical integrity

Hydrochloride Aqueous Solubility Advantage

The hydrochloride salt (MW 229.71, CAS 1417789-31-1) is the predominant commercial form precisely because the protonated amine improves water solubility relative to the neutral free base (MW 193.25, CAS 1307550-01-1) [1]. While experimental logP or solubility values are not publicly reported for this specific compound, the calculated topological polar surface area (TPSA = 59.2 Ų) and the presence of two hydrogen-bond donors in the salt form (vs. one in the free base) support higher aqueous solubility [1].

Salt-Form Solubility
Class-level inference
2 vs. 1 H-bond donors; TPSA 59.2 vs. 55.3 Ų (computed)
Aqueous-compatible research format
Computed physicochemical properties; experimental solubility not publicly reported
Aqueous solubility Salt screening Formulation compatibility

Acid-Responsive Conformational Switching

Aromatic N-methyl-N-(2-pyridyl)amides, exemplified by the target compound, exhibit a solvent- and acid-dependent cis-trans amide equilibrium that is not available to the secondary amide analog (CAS 190122-99-7, des-methyl) . The N-methyl group raises the ground-state energy of the trans conformer, allowing the cis isomer to be significantly populated. Literature on model N-methyl-N-(2-pyridyl)amides demonstrates that protonation of the pyridine nitrogen with trifluoroacetic acid drives a trans→cis conformational switch detectable by ¹H NMR [1].

Conformational Switching
Cross-study comparable
Acid-inducible cis preference vs. constitutively trans (des-methyl analog)
Supports pH-responsive foldamer research context
¹H NMR observation in CDCl₃/TFA; model N-methyl-N-(2-pyridyl)amides
Conformational analysis Stimuli-responsive folding Amide bond geometry

Metal-Coordination Geometry Control

The target compound contains three potential donor atoms: the pyridine nitrogen, the tertiary amide oxygen, and the primary amine nitrogen. The N-methyl group on the amide nitrogen eliminates an N–H donor, preventing deprotonation of the amide nitrogen and favoring neutral O-coordination rather than amidate N-coordination [1]. In contrast, the secondary amide analog (CAS 190122-99-7) can deprotonate to form a stronger anionic amidate ligand. This difference in coordination mode is well-established in Cu(II) complexes of pyridylmethylamide ligands, where N-methylation alters the geometry from square-pyramidal to distorted octahedral and changes magnetic coupling behavior [2].

Coordination Mode
Cross-study comparable
Neutral O-donor (tertiary amide) vs. anionic N-amidate (secondary amide)
Supports predictable ligand design research
Cu(II) complex precedent with pyridylmethylamide ligands
Metal chelation Coordination chemistry Ligand design

Commercial Purity and Ambient Stability

The hydrochloride salt is supplied with a minimum purity specification of 95% as verified by multiple independent suppliers (AKSci batch specification, Beyotime, Shanghai Yuanye) . This purity level is adequate for most research-scale amide coupling, reductive amination, and coordination chemistry applications without additional purification. In contrast, the free-base form (CAS 1307550-01-1) is offered at 98% purity by some vendors, but is inherently less stable toward carbonate formation upon exposure to atmospheric CO₂ due to the free amine .

Purity Specification
Data to verify
95% (HCl salt) nominal specification; superior ambient stability vs. free base
Procurement consistency review recommended
Multi-vendor stated specification; independent COA review recommended
Quality assurance Purity specification Procurement benchmark

Optimal Application Scenarios


Asymmetric Synthesis of Bioactive Molecules

The single (S)-enantiomer with 95% minimum purity enables direct incorporation into diastereoselective syntheses of kinase inhibitor candidates, peptidomimetics, and other pharmaceutical intermediates, eliminating the need for chiral resolution steps that would be mandatory if a racemic mixture were used [1].

Stimuli-Responsive Foldamer Research

The acid-inducible cis-trans amide switching unique to N-methyl-N-(2-pyridyl)amides makes this compound a rationally selected monomer for constructing pH-responsive foldamers or molecular switches, a property not available from the des-methyl (secondary amide) analog [2].

Mixed-Donor Transition-Metal Complexes

The combination of pyridine, tertiary amide, and primary amine donors provides a well-defined tridentate N,O,N coordination pocket. The N-methyl group enforces neutral O-coordination rather than anionic N-amidate binding, giving the researcher predictable control over complex geometry and redox properties [3].

Aqueous-Phase Bioconjugation and Assays

The hydrochloride salt's enhanced aqueous solubility relative to the free base permits direct dissolution in biological buffers for amine-reactive labeling, enzyme inhibition screening, or metal-chelate affinity chromatography without the need for organic co-solvents .

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Stereochemical integrity
Chiral purity verification by HPLC or NMR
pH-responsive foldamer studies
N-methyl amide scaffold
Acid-triggered cis-trans switching confirmation
Mixed-donor coordination chemistry
Tridentate N,O,N coordination pocket
Metal-binding geometry and redox behavior
Aqueous-phase bioconjugation research
Salt-form aqueous solubility
Buffer compatibility and dissolution stability
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